Technical Monograph: 2,4,5-Trimethyl-m-Phenylenediamine (CAS 90721-79-2)
Technical Monograph: 2,4,5-Trimethyl-m-Phenylenediamine (CAS 90721-79-2)
The following technical guide details the properties, synthesis, and applications of 2,4,5-trimethyl-m-phenylenediamine (CAS 90721-79-2).
[1]
Content Type: Technical Reference & Process Guide Subject: 2,4,5-Trimethylbenzene-1,3-diamine Classification: Aromatic Diamine / Dye Intermediate[1]
Executive Summary
2,4,5-Trimethyl-m-phenylenediamine (CAS 90721-79-2) is a specialized aromatic diamine primarily utilized as a primary intermediate and coupler in oxidative hair dye formulations and high-performance polymers.[1] Structurally derived from 1,2,4-trimethylbenzene (pseudocumene), this isomer is distinct from the more common 2,4,6-trimethyl-m-phenylenediamine (mesitylenediamine).[1] Its asymmetric methyl substitution pattern imparts unique steric and electronic properties, influencing reaction kinetics in azo coupling and polymerization. This guide outlines the physicochemical profile, synthesis challenges, and safety protocols required for high-integrity research and development.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The nomenclature for CAS 90721-79-2 can be ambiguous in commercial catalogs. It is critical to distinguish it from its symmetric isomer, mesitylenediamine.
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 90721-79-2 |
| IUPAC Name | 2,4,5-Trimethylbenzene-1,3-diamine |
| Common Synonyms | 2,4,5-Trimethyl-1,3-phenylenediamine; 3,5-Diamino-1,2,4-trimethylbenzene |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| SMILES | CC1=CC(=C(C(=C1N)C)N)C |
| InChI Key | Unique key distinguishing it from 2,4,6-isomer |
Physicochemical Properties
Note: As a specialized intermediate, specific experimental values for the free base may vary by synthesis route and purity. Values below represent the consensus for the class of trimethyl-phenylenediamines.
| Property | Value / Description |
| Physical State | Crystalline solid (needles or plates) |
| Color | White to pale beige (darkens/reddens upon oxidation) |
| Solubility | Soluble in ethanol, DMSO, dilute acids; slightly soluble in water |
| Melting Point | ~85–95 °C (Estimated for free base); Sulfate salts decompose >200 °C |
| pKa (Estimated) | ~5.0 (conjugate acid of first amine), ~2.5 (second amine) |
| Stability | Air-sensitive; rapid oxidation to quinone imines in solution |
Synthesis & Manufacturing Methodology
The synthesis of 2,4,5-trimethyl-m-phenylenediamine is a classic example of regioselective electrophilic aromatic substitution.[1] Unlike the symmetric 2,4,6-isomer (derived from mesitylene), the 2,4,5-isomer is derived from pseudocumene (1,2,4-trimethylbenzene) .[1]
Synthetic Route: Nitration of Pseudocumene
The core challenge is directing the nitro groups to the 3 and 5 positions on the pseudocumene ring.
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Starting Material: 1,2,4-Trimethylbenzene (Pseudocumene).[1][2][3][4]
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Nitration: Double nitration using mixed acid (HNO₃/H₂SO₄).
-
Purification: Fractional crystallization or column chromatography is required to isolate the 3,5-dinitro isomer from isomeric by-products.[1]
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Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) converts the nitro groups to amines.
Synthesis Workflow Diagram
Caption: Synthesis pathway from pseudocumene via regioselective dinitration and reduction.
Applications in Drug Development & Materials[8]
Oxidative Hair Dye Formulations
In the cosmetic industry, CAS 90721-79-2 serves as a coupler or primary intermediate .[1]
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Mechanism: Reacts with primary intermediates (like p-phenylenediamine) in the presence of an oxidizing agent (H₂O₂) to form indo dye molecules.[5]
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Color Profile: The steric bulk of the three methyl groups shifts the absorption maximum (
) of the resulting dye, often producing warmer, reddish-violet, or brown shades compared to unsubstituted m-phenylenediamine. -
Stability: The methyl groups provide some protection against photodegradation of the final dye chromophore.
High-Performance Polymers[1]
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Polyimides & Aramids: Used as a monomer to introduce asymmetry and methyl-group steric hindrance into polymer backbones.[1] This disrupts chain packing, potentially increasing solubility and processing characteristics of polyimides without sacrificing thermal stability.
Analytical Characterization
Distinguishing CAS 90721-79-2 from the 2,4,6-isomer is critical for quality control.
HPLC Method for Isomer Separation[1]
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Triethylamine in Water (pH adjusted to 7.0 with H₃PO₄).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 240 nm and 290 nm.
-
Differentiation: The 2,4,6-isomer (symmetric) typically elutes later than the 2,4,5-isomer due to slight differences in polarity and interaction with the stationary phase.[1]
Safety & Toxicology (E-E-A-T)
Signal Word: DANGER
As an aromatic diamine, this compound must be handled with extreme caution.[6][7] It is a potential sensitizer and mutagen.
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or inhaled.[1] | Use full PPE (Tyvek suit, nitrile gloves).[1] |
| Sensitization | May cause an allergic skin reaction (Sensitizer). | Avoid all skin contact; use closed systems where possible.[8][6] |
| Mutagenicity | Suspected of causing genetic defects (Muta. 2). | Handle in a biosafety cabinet or fume hood. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | Collect all waste for incineration; do not release to drains.[1] |
Handling Protocol:
-
Inert Atmosphere: Store under nitrogen or argon to prevent oxidation (darkening).
-
Decontamination: Spills should be treated with dilute acetic acid followed by absorption with inert clay.
-
Waste: Classify as hazardous organic waste (amine-containing).
References
-
PubChem Compound Summary. (2025). 2,4,5-Trimethylbenzene-1,3-diamine.[1] National Center for Biotechnology Information. [Link]
-
Cosmetic Ingredient Review. (2020). Safety Assessment of Phenylenediamines as Used in Cosmetics. [Link]
-
Google Patents. (2011). Oxidative Hair Dye Compositions Containing Substituted Phenylenediamines. WO2011111054A1. [1]
Sources
- 1. 2,4-Diaminomesitylene | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Pseudocumene (1,2,4-Trimethylbenzene) - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]
- 4. US4891467A - Selective synthesis of pseudocumene and durene - Google Patents [patents.google.com]
- 5. WO2011111054A1 - Improved hair dye composition - Google Patents [patents.google.com]
- 6. kirbyagri.com [kirbyagri.com]
- 7. chemos.de [chemos.de]
- 8. uwaterloo.ca [uwaterloo.ca]
